molecular formula C15H12N2O B15175722 Phthalazine, 1-(phenylmethoxy)- CAS No. 149365-44-6

Phthalazine, 1-(phenylmethoxy)-

Cat. No.: B15175722
CAS No.: 149365-44-6
M. Wt: 236.27 g/mol
InChI Key: FESWLBAUNNRIKY-UHFFFAOYSA-N
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Description

Phthalazine, 1-(phenylmethoxy)- is a chemical compound belonging to the class of heterocyclic aromatic organic compounds. It is characterized by a fused benzene and pyridazine ring system, with a phenylmethoxy group attached to the first position of the phthalazine ring. This compound is not naturally occurring and is synthesized for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phthalazine, 1-(phenylmethoxy)- can be synthesized through several synthetic routes. One common method involves the reaction of phthalazine with phenylmethyl chloride in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of Phthalazine, 1-(phenylmethoxy)- may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Phthalazine, 1-(phenylmethoxy)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium methoxide (NaOCH₃) in methanol.

Major Products Formed:

  • Oxidation: Oxidation of Phthalazine, 1-(phenylmethoxy)- can lead to the formation of phthalic acid derivatives.

  • Reduction: Reduction reactions typically yield phthalazine derivatives with reduced functional groups.

  • Substitution: Substitution reactions can result in the formation of various substituted phthalazine derivatives.

Scientific Research Applications

Phthalazine, 1-(phenylmethoxy)- has several scientific research applications across various fields:

  • Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Phthalazine, 1-(phenylmethoxy)- exerts its effects involves its interaction with specific molecular targets and pathways. The phenylmethoxy group plays a crucial role in its biological activity, influencing its binding affinity to receptors and enzymes. The exact molecular targets and pathways involved are still under investigation, but research suggests that it may interact with cellular signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Phthalazine, 1-(phenylmethoxy)- is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • Phthalazine: The parent compound without the phenylmethoxy group.

  • Phthalimide: A compound with a similar structure but different functional groups.

  • Phthalic Acid: A related compound used in the production of phthalate esters.

Phthalazine, 1-(phenylmethoxy)- stands out due to its unique phenylmethoxy group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

149365-44-6

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

1-phenylmethoxyphthalazine

InChI

InChI=1S/C15H12N2O/c1-2-6-12(7-3-1)11-18-15-14-9-5-4-8-13(14)10-16-17-15/h1-10H,11H2

InChI Key

FESWLBAUNNRIKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NN=CC3=CC=CC=C32

Origin of Product

United States

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